Lipophilicity Modulation: LogP of 1.03 Offers Balanced Physicochemical Profile for BBB Penetration and Oral Absorption
The lipophilicity of 2-(Aminomethyl)-5,6-difluorobenzimidazole, as measured by its LogP of 1.03 [1], positions it favorably within the optimal range for central nervous system (CNS) drug candidates (typically LogP 2-4) and oral absorption (LogP 1-3) [2]. This value is higher than the predicted LogP of unsubstituted 2-(aminomethyl)benzimidazole (~0.6) [3], indicating enhanced membrane permeability due to fluorine substitution, yet remains lower than that of 5,6-difluorobenzimidazole (predicted LogP ~1.5) [4], preserving solubility advantages conferred by the aminomethyl group. The balanced lipophilicity is critical for optimizing both passive diffusion across biological membranes and aqueous solubility.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.03 (measured/predicted) |
| Comparator Or Baseline | 2-(Aminomethyl)benzimidazole: LogP ~0.6 (predicted); 5,6-Difluorobenzimidazole: LogP ~1.5 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.43 vs. unsubstituted analog; ΔLogP ≈ -0.47 vs. 5,6-difluorobenzimidazole |
| Conditions | Predicted LogP values based on XLogP3 or similar computational models |
Why This Matters
This intermediate LogP value can be a decisive factor in selecting a building block when designing molecules intended to cross biological membranes while maintaining adequate solubility, a balance not achieved by either comparator.
- [1] Chemsrc. 2-(Aminomethyl)-5,6-difluorobenzimidazole. Chemical Properties. Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] PubChem. 2-(Aminomethyl)benzimidazole. Computed Properties. Accessed 2026. View Source
- [4] PubChem. 5,6-Difluorobenzimidazole. Computed Properties. Accessed 2026. View Source
